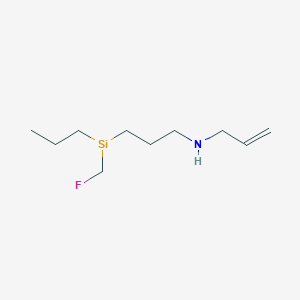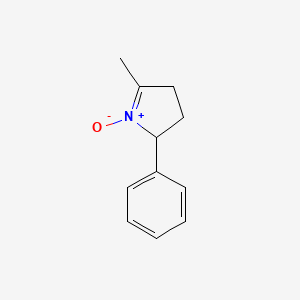![molecular formula C9H19N3S2Si2 B14371762 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine CAS No. 90302-09-3](/img/structure/B14371762.png)
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a chemical compound known for its unique structure and properties It features a triazine ring substituted with two trimethylsilyl sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves the reaction of 3,5-dichloro-1,2,4-triazine with trimethylsilyl sulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3,5-dichloro-1,2,4-triazine+2(trimethylsilyl sulfide)→this compound+2HCl
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Compounds with various functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can stabilize negative charges, making the compound reactive towards electrophiles. The triazine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)sulfide: A related compound with similar reactivity but lacking the triazine ring.
Trimethylsilyl chloride: Used in similar substitution reactions but does not contain sulfur.
Uniqueness
3,5-Bis[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the combination of the triazine ring and the trimethylsilyl sulfanyl groups. This structure imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
90302-09-3 |
|---|---|
Fórmula molecular |
C9H19N3S2Si2 |
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
trimethyl-[(3-trimethylsilylsulfanyl-1,2,4-triazin-5-yl)sulfanyl]silane |
InChI |
InChI=1S/C9H19N3S2Si2/c1-15(2,3)13-8-7-10-12-9(11-8)14-16(4,5)6/h7H,1-6H3 |
Clave InChI |
INILEIDMXQXRGZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC1=CN=NC(=N1)S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)

![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)



![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)
![1-Benzoyl-3-[hydroxy(phenyl)methylidene]pyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14371724.png)
![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)
